molecular formula C24H19ClN2O4S B281490 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Número de catálogo B281490
Peso molecular: 466.9 g/mol
Clave InChI: KEUQQHQJHZOIIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the activation of B cells and the production of antibodies.

Mecanismo De Acción

BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for the survival and proliferation of B cells. Upon activation of the BCR, BTK is phosphorylated and activated, leading to the activation of downstream signaling pathways that promote B cell activation and differentiation. 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide binds to the ATP-binding site of BTK, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and physiological effects:
The inhibition of BTK by 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide results in the suppression of B cell activation and proliferation, as well as the inhibition of cytokine production and immune cell infiltration. This leads to the suppression of autoimmune responses and the inhibition of tumor growth and metastasis. In addition, 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability, low clearance, and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity, its favorable pharmacokinetic profile, and its ability to inhibit BTK in both in vitro and in vivo models. However, there are also some limitations to its use, including its high cost, the need for specialized equipment and expertise, and the potential for off-target effects and toxicity.

Direcciones Futuras

There are several future directions for the development and application of 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, including the exploration of its potential for the treatment of other types of cancer and autoimmune diseases, the optimization of its pharmacokinetic properties, the development of combination therapies with other targeted agents, and the investigation of its potential for use in personalized medicine approaches. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to identify potential biomarkers for patient selection and monitoring.

Métodos De Síntesis

The synthesis of 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the coupling of the isonicotinamide and dibenzofuran rings, and the addition of the sulfonamide group. The final product is obtained through a series of purification and isolation steps, resulting in a white crystalline powder with a high purity and yield.

Aplicaciones Científicas De Investigación

4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer and autoimmune diseases, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and rheumatoid arthritis (RA). In vitro and in vivo studies have demonstrated that 4-chloro-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a potent and selective inhibitor of BTK, which leads to the inhibition of B cell activation and proliferation, as well as the suppression of cytokine production and immune cell infiltration.

Propiedades

Fórmula molecular

C24H19ClN2O4S

Peso molecular

466.9 g/mol

Nombre IUPAC

N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C24H19ClN2O4S/c25-17-5-8-19(9-6-17)32(29,30)27(24(28)16-11-13-26-14-12-16)18-7-10-23-21(15-18)20-3-1-2-4-22(20)31-23/h5-15H,1-4H2

Clave InChI

KEUQQHQJHZOIIS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

SMILES canónico

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=NC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.